molecular formula C4H10ClNO2S B2836521 1lambda6,3-Thiazinane-1,1-dione hydrochloride CAS No. 2059999-55-0

1lambda6,3-Thiazinane-1,1-dione hydrochloride

Cat. No.: B2836521
CAS No.: 2059999-55-0
M. Wt: 171.64
InChI Key: QUFHCPVCYCYRME-UHFFFAOYSA-N
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Description

1lambda6,3-Thiazinane-1,1-dione hydrochloride (CAS: 2059999-55-0) is a sulfone-containing heterocyclic compound with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol . Its IUPAC name, 1,3-thiazinane 1,1-dioxide hydrochloride, reflects its six-membered thiazinane ring system, where one sulfur atom is oxidized to a sulfone group, and the hydrochloride salt stabilizes the structure. The compound is a white to off-white powder stored at room temperature and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Key physicochemical properties include:

  • SMILES: C1CNCS(=O)(=O)C1.Cl
  • InChI Key: QUFHCPVCYCYRME-UHFFFAOYSA-N
  • PubChem CID: 137698590

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazinane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-2-5-4-8;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFHCPVCYCYRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059999-55-0
Record name 1lambda6,3-thiazinane-1,1-dione hydrochloride
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Preparation Methods

The synthesis of 1lambda6,3-Thiazinane-1,1-dione hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1lambda6,3-Thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1lambda6,3-Thiazinane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1lambda6,3-Thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The sulfone-functionalized thiazinane and thiadiazinane derivatives share structural motifs but differ in ring substitution patterns, substituent groups, and physicochemical properties. Below is a comparative analysis based on the evidence provided:

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data of Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Physical Form
1lambda6,3-Thiazinane-1,1-dione hydrochloride 2059999-55-0 C₄H₁₀ClNO₂S 171.65 Hydrochloride salt, no additional groups Powder
3-(1-Methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide dihydrochloride 1788530-14-2 C₉H₁₄Cl₂N₂O₂S 293.25* Pyrazole ring at position 3 Not specified
1lambda6,2,6-Thiadiazinane-1,1-dione 67104-89-6 C₃H₈N₂O₂S 136.17 Thiadiazinane core (N at positions 2,6) Not specified
2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride 1909319-77-2 C₉H₁₉ClN₂O₂S 254.78 Piperidine-methyl group at position 2 Not specified
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione 175136-91-1 C₉H₁₁NO₂S₂ 245.37 Thiophene-methyl group at position 4 Not specified

*Calculated based on formula.

Key Differences and Implications

Core Ring Structure: The thiazinane ring (6-membered with one S and one N) in the target compound contrasts with the thiadiazinane (6-membered with one S and two N atoms) in CAS 67104-89-6 . Thiazolidine derivatives (e.g., CAS 1909319-77-2) feature a 5-membered ring, altering conformational flexibility compared to 6-membered analogs .

Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., CAS 67104-89-6) . Dihydrochloride salts (e.g., CAS 1788530-14-2) may further enhance solubility but increase molecular weight .

Research and Application Context

The pyrazole- and thiophene-substituted variants (CAS 1788530-14-2, 175136-91-1) are likely candidates for drug discovery due to their hybrid heterocyclic architectures .

Biological Activity

1λ6,3-Thiazinane-1,1-dione hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C4_4H10_{10}ClNO2_2S
  • Molecular Weight : 171.65 g/mol
  • IUPAC Name : 1,3-thiazinane 1,1-dioxide; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

The biological activity of 1λ6,3-thiazinane-1,1-dione hydrochloride is primarily attributed to its interaction with various biochemical pathways. Notably, it has been implicated in the inhibition of the aryl hydrocarbon receptor (AHR), which plays a critical role in regulating immune responses and cell proliferation.

Key Mechanisms:

  • Inhibition of AHR : The compound has been shown to inhibit AHR-mediated pathways that are often dysregulated in cancerous conditions. This inhibition can potentially lead to enhanced anti-tumor immune responses and reduced tumor growth .
  • Immunosuppressive Properties : Similar compounds have demonstrated immunosuppressive effects by modulating tryptophan metabolism through indoleamine-2,3-dioxygenases (IDO), which are linked to tumor-associated immunosuppression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1λ6,3-thiazinane-1,1-dione hydrochloride:

StudyBiological ActivityFindings
Uyttenhove et al. (2003)Tumor Growth InhibitionInhibition of IDO led to reduced tumor formation in animal models .
Liu et al. (2005)Immune Response ModulationEnhanced anti-tumor immune responses observed with AHR inhibition .
Opitz et al. (2011)Tumor Cell SurvivalKynurenine-mediated activation of AHR promotes tumor cell survival; inhibition by thiazinane derivatives shows promise .

Case Studies

Several studies have investigated the effects of thiazine derivatives on cancer models:

  • Study on Tumor Growth :
    • Researchers evaluated the effects of thiazinane derivatives on tumor growth in murine models. Results indicated significant tumor size reduction when treated with compounds that inhibit AHR signaling pathways.
  • Immune Response Evaluation :
    • A clinical study assessed the immunological impact of thiazinane derivatives in patients with advanced cancer. The findings suggested an increase in CD8+ T-cell activity post-treatment, indicating enhanced immune response against tumors.
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that thiazinane compounds could modulate cytokine profiles, leading to a favorable immune environment for anti-tumor activity.

Q & A

Q. What are the established synthetic routes for 1lambda6,3-thiazinane-1,1-dione hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of sulfonamide precursors or functional group modifications. For example:

  • Cyclization : Reacting 3-aminothiol derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the thiazinane ring.
  • Hydrochloride Formation : Treating the free base with HCl gas in ethanol to precipitate the hydrochloride salt .
    Key variables : Temperature, solvent polarity, and stoichiometry of sulfonylating agents critically affect reaction efficiency. Lower temperatures (0–5°C) minimize side reactions like over-sulfonation .

Q. How is the structural identity of this compound validated?

Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the thiazinane ring protons (δ 3.2–4.1 ppm) and sulfone groups (δ ~120 ppm for 13C^{13}C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 185.67 for C5_5H12_{12}ClNO2_2S) .
  • X-ray Crystallography : For unambiguous confirmation of the 1lambda6 configuration and hydrogen bonding patterns in the crystal lattice .

Q. What physicochemical properties are critical for experimental handling?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust pH to ≤3 for aqueous solubility via hydrochloride salt formation .
  • Stability : Degrades under basic conditions (>pH 8) or prolonged exposure to light. Store at 2–8°C in amber vials under inert gas .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential biological activity?

Based on structural analogs (e.g., 3-(aminomethyl)-1lambda6-thietane-1,1-dione derivatives), the sulfone group may act as a hydrogen-bond acceptor, while the thiazinane ring enables membrane penetration. Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to cysteine proteases via sulfone-thiol interactions .
  • Receptor Modulation : Interaction with GABAA_A receptors due to conformational mimicry of cyclic sulfonamides .
    Validation : Perform in vitro enzyme assays (e.g., fluorogenic substrates) and receptor-binding studies with radiolabeled analogs .

Q. How does substituent variation impact structure-activity relationships (SAR)?

Modifications at the 3-position of the thiazinane ring significantly alter activity:

SubstituentEffect on ActivityExample Derivative
AminomethylEnhances antimicrobial potency3-(Aminomethyl)-thiazinane-1,1-dione
MethylIncreases lipophilicity (CNS penetration)3-Methyl analog
HydroxyImproves solubility but reduces stability3-Hydroxy derivative
Methodology : Synthesize analogs via reductive amination or alkylation, then screen in bioassays (e.g., MIC for antimicrobial activity) .

Q. What degradation pathways occur under stress conditions, and how are they characterized?

  • Hydrolytic Degradation : Sulfone group hydrolysis at high pH generates sulfonic acid byproducts. Monitor via HPLC with UV detection (λ = 210 nm) .
  • Oxidative Degradation : Thiazinane ring oxidation forms sulfoxide intermediates. Use LC-MS to identify m/z shifts (+16 Da for oxidation) .
    Mitigation : Optimize formulation pH (3–5) and include antioxidants (e.g., ascorbic acid) in buffer systems .

Q. What advanced analytical methods resolve challenges in purity assessment?

  • Chiral HPLC : To separate enantiomers (e.g., using a Chiralpak AD-H column) if asymmetric synthesis introduces stereocenters .
  • Ion Chromatography : Quantify chloride counterion content (theoretical ~19.1% for C5_5H12_{12}ClNO2_2S) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may confound bioactivity data .

Q. How can computational modeling guide the design of derivatives?

  • Molecular Docking : Use the compound’s PubChem CID (50988779) to model binding to target proteins (e.g., SARS-CoV-2 main protease) .
  • DFT Calculations : Predict reactivity of the sulfone group by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How should researchers address contradictory data in biological activity studies?

Example discrepancy: A study reports IC50_{50} = 12 µM for kinase inhibition , while another shows no activity . Resolution :

Validate assay conditions (e.g., ATP concentration in kinase assays).

Confirm compound purity via orthogonal methods (HPLC, NMR).

Test in isogenic cell lines to rule out off-target effects .

Q. What strategies optimize scaled-up synthesis while maintaining yield?

  • Flow Chemistry : Continuous synthesis reduces reaction time and improves consistency for cyclization steps .
  • Crystallization Engineering : Use anti-solvent precipitation (e.g., adding MTBE to ethanol) to enhance hydrochloride salt purity (>99.5%) .

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